1-n-Pentyl-4-(trifluoromethyl)benzene
Overview
Description
1-n-Pentyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C12H15F3 It is characterized by the presence of a pentyl group attached to the benzene ring at the first position and a trifluoromethyl group at the fourth position
Scientific Research Applications
1-n-Pentyl-4-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
Target of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, 1-Pentyl-4-(trifluoromethyl)benzene may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound can participate in sm cross-coupling reactions , which are key processes in the synthesis of various organic compounds.
Result of Action
Its participation in sm cross-coupling reactions suggests that it may play a role in the formation of carbon–carbon bonds, which are fundamental to the structure and function of many organic compounds .
Action Environment
It is known that the success of sm cross-coupling reactions, in which the compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-n-Pentyl-4-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a pentyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield. The process is optimized to ensure minimal by-products and maximum purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-n-Pentyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Methyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Comparison with Similar Compounds
1-n-Pentyl-4-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-n-Pentyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-n-Pentyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
Uniqueness: 1-n-Pentyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it valuable in various applications .
Properties
IUPAC Name |
1-pentyl-4-(trifluoromethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHBUDJCWRIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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